molecular formula C14H12N2 B13413215 2,3-Dimethylphenazine CAS No. 6479-88-5

2,3-Dimethylphenazine

Cat. No.: B13413215
CAS No.: 6479-88-5
M. Wt: 208.26 g/mol
InChI Key: AXTJIDAKPWEJCR-UHFFFAOYSA-N
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Description

2,3-Dimethylphenazine is an organic compound with the molecular formula C14H12N2. It belongs to the phenazine family, which is known for its diverse range of biological properties, including antimicrobial, antitumor, and antioxidant activities . This compound is characterized by the presence of two methyl groups attached to the phenazine core, which can influence its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylphenazine typically involves the condensation of 1,2-diaminobenzene with appropriate methyl-substituted reagents. One common method includes the oxidative cyclization of 1,2-diaminobenzene in the presence of oxidizing agents such as ferric chloride or potassium permanganate . Another approach involves the Pd-catalyzed N-arylation of diphenylamines .

Industrial Production Methods: Industrial production of this compound may utilize large-scale oxidative cyclization processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylphenazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,3-Dimethylphenazine involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that cause oxidative damage to cellular components . These mechanisms contribute to its antimicrobial and antitumor activities.

Comparison with Similar Compounds

Uniqueness: 2,3-Dimethylphenazine is unique due to the presence of methyl groups at the 2 and 3 positions, which can influence its reactivity and biological activity. These modifications can enhance its stability and make it more suitable for specific applications compared to its analogs .

Properties

IUPAC Name

2,3-dimethylphenazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-9-7-13-14(8-10(9)2)16-12-6-4-3-5-11(12)15-13/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTJIDAKPWEJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC3=CC=CC=C3N=C2C=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641062
Record name 2,3-Dimethylphenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6479-88-5
Record name 2,3-Dimethylphenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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